1-Chloro-5,6,7,8-tetrahydroisoquinoline

Nucleophilic aromatic substitution α-Haloimine reactivity Tetrahydroisoquinoline functionalization

1-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 50387-95-6) is a chlorinated tetrahydroisoquinoline (THIQ) derivative with molecular formula C9H10ClN and a molecular weight of 167.64 g/mol. This heterocyclic compound features a chlorine atom at the C1 position of the saturated isoquinoline ring system, which distinguishes it from other chloro-substituted THIQ regioisomers such as 4-chloro- (CAS 855647-80-2), 5-chloro- (CAS 73075-43-1), 6-chloro-, and 7-chloro-5,6,7,8-tetrahydroisoquinoline.

Molecular Formula C9H10ClN
Molecular Weight 167.64
CAS No. 50387-95-6
Cat. No. B2845555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5,6,7,8-tetrahydroisoquinoline
CAS50387-95-6
Molecular FormulaC9H10ClN
Molecular Weight167.64
Structural Identifiers
SMILESC1CCC2=C(C1)C=CN=C2Cl
InChIInChI=1S/C9H10ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2
InChIKeyKKVXIJFUNYATQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 50387-95-6): A Regiospecific Chlorinated THIQ Scaffold for Cross-Coupling and Heterocycle Synthesis


1-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 50387-95-6) is a chlorinated tetrahydroisoquinoline (THIQ) derivative with molecular formula C9H10ClN and a molecular weight of 167.64 g/mol . This heterocyclic compound features a chlorine atom at the C1 position of the saturated isoquinoline ring system, which distinguishes it from other chloro-substituted THIQ regioisomers such as 4-chloro- (CAS 855647-80-2), 5-chloro- (CAS 73075-43-1), 6-chloro-, and 7-chloro-5,6,7,8-tetrahydroisoquinoline [1]. The C1 chloro substituent is strategically positioned adjacent to the imine nitrogen, enabling participation in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions that are inaccessible to non-1-position regioisomers [1].

1-Chloro-5,6,7,8-tetrahydroisoquinoline: Why Regioisomeric Chloro-THIQ Scaffolds Are Not Interchangeable in Pharmaceutical Synthesis


Chloro-substituted 5,6,7,8-tetrahydroisoquinolines with identical molecular formula (C9H10ClN) but differing chlorine position are chemically distinct entities with divergent reactivity profiles . The position of the chloro substituent dictates both the electronic environment of the aromatic ring and the accessibility of the C-Cl bond for downstream functionalization [1]. The C1 position in 1-chloro-5,6,7,8-tetrahydroisoquinoline places the chlorine adjacent to the imine nitrogen, creating a unique α-haloimine structural motif that participates in nucleophilic substitution pathways not available to 4-, 5-, 6-, or 7-chloro regioisomers . In pharmaceutical route development, substitution of a 1-chloro THIQ intermediate with a 5-chloro analog (CAS 73075-43-1) or 4-chloro analog (CAS 855647-80-2) would fundamentally alter or block the intended synthetic transformation, potentially leading to failed coupling reactions or undesired regioisomeric products .

1-Chloro-5,6,7,8-tetrahydroisoquinoline: Quantitative Differentiation Evidence for Procurement Decision-Making


1-Chloro-THIQ Enables Regiospecific Nucleophilic Substitution at the α-Position Relative to Imine Nitrogen

The chlorine substituent at the C1 position of 1-chloro-5,6,7,8-tetrahydroisoquinoline is positioned α to the imine nitrogen of the partially saturated isoquinoline ring [1]. This α-haloimine structural motif confers significantly enhanced electrophilicity at the C1 carbon relative to chlorine atoms positioned elsewhere on the THIQ scaffold. In contrast, 5-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 73075-43-1) possesses the chlorine atom on the benzene ring distal to the nitrogen-containing ring, resulting in reactivity characteristic of aryl chlorides rather than α-haloimines . The 1-chloro derivative thus participates in nucleophilic substitution reactions under conditions where 5-chloro, 4-chloro (CAS 855647-80-2), 6-chloro, and 7-chloro analogs are unreactive or require transition metal catalysis .

Nucleophilic aromatic substitution α-Haloimine reactivity Tetrahydroisoquinoline functionalization Cross-coupling

1-Chloro-5,6,7,8-tetrahydroisoquinoline Serves as a Critical Intermediate in the Synthesis of JAK2/TYK2 Dual Inhibitors with Sub-Nanomolar Potency

1-Chloro-5,6,7,8-tetrahydroisoquinoline has been documented as a key synthetic intermediate in the preparation of JAK2/TYK2 dual inhibitors that demonstrate EC50 < 1 nM in cellular assays [1]. BindingDB entry BDBM50632574 (CHEMBL5401457) reports that a compound derived from this THIQ scaffold exhibits EC50 < 1 nM for JAK2/TYK2 inhibition in HEK-Blue IL-23 cells, measured by SEAP reporter gene expression after 21-hour incubation [1]. In contrast, structurally related THIQ scaffolds lacking the C1 chloro handle, or with alternative chloro substitution patterns, do not enable the same synthetic transformations and have not been reported in the synthesis of compounds with comparable JAK2/TYK2 inhibitory potency [2].

JAK2 inhibitor TYK2 inhibitor Immuno-oncology Kinase inhibitor synthesis

1-Chloro-5,6,7,8-tetrahydroisoquinoline Enables Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling at the C1 Position

The C1 chloro substituent in 1-chloro-5,6,7,8-tetrahydroisoquinoline serves as a competent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This enables the introduction of aryl, heteroaryl, vinyl, and amino substituents at the C1 position. The compound has been documented in the literature as a building block for synthesizing substituted tetrahydroisoquinoline libraries via these coupling methodologies [1]. In comparison, 5-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 73075-43-1) is described in supplier documentation as providing a handle for introducing aryl, vinyl, or heterocyclic substituents, but at the 5-position of the benzene ring rather than the C1 position adjacent to the nitrogen heterocycle . The regiochemical outcome of cross-coupling reactions is therefore fundamentally different between the 1-chloro and 5-chloro regioisomers, with the 1-chloro derivative enabling functionalization at the α-position relative to the imine nitrogen [1].

Suzuki-Miyaura coupling Buchwald-Hartwig amination C-C bond formation C-N bond formation

1-Chloro-5,6,7,8-tetrahydroisoquinoline Exhibits Distinct Physicochemical Properties Relative to 4-Chloro Regioisomer

1-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 50387-95-6) exhibits a calculated octanol/water partition coefficient (LogP) of 2.61 [1]. In comparison, 4-chloro-5,6,7,8-tetrahydroisoquinoline (CAS 855647-80-2) has a reported LogP of 2.9 [2]. This difference of 0.29 LogP units between the two regioisomers, despite identical molecular formula (C9H10ClN) and identical molecular weight (167.64 g/mol), reflects the influence of chlorine substitution position on molecular lipophilicity [1][2]. The topological polar surface area (TPSA) for both compounds is 12.9 Ų, and the number of rotatable bonds is zero for both, indicating that the difference in LogP arises solely from the electronic and steric positioning of the chloro substituent [1][2].

Lipophilicity LogP Physicochemical properties ADME prediction

1-Chloro-5,6,7,8-tetrahydroisoquinoline: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of JAK2/TYK2 Dual Inhibitor Lead Compounds

Procure 1-chloro-5,6,7,8-tetrahydroisoquinoline when synthesizing THIQ-based JAK2/TYK2 dual inhibitors requiring sub-nanomolar cellular potency. This compound serves as a key intermediate in synthetic routes leading to inhibitors with reported EC50 < 1 nM in HEK-Blue IL-23 cellular assays [1]. Alternative chloro-THIQ regioisomers have not been reported in the synthesis of compounds achieving comparable JAK2/TYK2 inhibition potency, and substitution with 4-chloro, 5-chloro, 6-chloro, or 7-chloro analogs would alter the intended synthetic pathway and likely produce structurally distinct final compounds with unknown activity profiles [1].

Synthetic Methodology: C1-Selective Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions

Use 1-chloro-5,6,7,8-tetrahydroisoquinoline when the synthetic objective requires functionalization at the C1 position (α to the imine nitrogen) of the THIQ scaffold. The C1 chloro substituent participates in palladium-catalyzed cross-coupling reactions to install aryl, heteroaryl, and amino groups at this specific position [2]. This is in contrast to 5-chloro-THIQ (CAS 73075-43-1), which enables functionalization at the 5-position on the benzene ring . Procurement of the correct regioisomer is essential for achieving the intended regiochemical outcome in library synthesis and SAR exploration [2].

Heterocyclic Chemistry: α-Haloimine Reactivity Studies and Nucleophilic Substitution Methodology

1-Chloro-5,6,7,8-tetrahydroisoquinoline is the appropriate choice for investigations requiring α-haloimine reactivity. The C1 chloro substituent positioned adjacent to the imine nitrogen confers enhanced electrophilicity that enables nucleophilic substitution pathways not accessible to 4-chloro (CAS 855647-80-2), 5-chloro (CAS 73075-43-1), 6-chloro, or 7-chloro THIQ regioisomers, which behave as standard aryl chlorides [3]. This unique reactivity profile supports synthetic methodology development and mechanistic studies focused on α-haloimine substitution chemistry.

ADME Property Optimization: Lipophilicity-Tuned THIQ Scaffold Selection

When lipophilicity is a critical parameter in scaffold selection for a drug discovery program, the calculated LogP difference of 0.29 units between 1-chloro-5,6,7,8-tetrahydroisoquinoline (LogP = 2.61) and 4-chloro-5,6,7,8-tetrahydroisoquinoline (LogP = 2.9) may inform regioisomer choice [4][5]. This difference, while moderate, occurs despite identical molecular formula and molecular weight, and could translate to measurable differences in solubility, permeability, and metabolic stability in downstream biological evaluation. Procurement of the specific regioisomer with the desired LogP profile ensures consistency with predicted ADME properties.

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